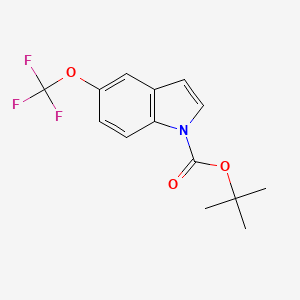

1-BOC-5-trifluoromethoxy indole

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 5-(trifluoromethoxy)indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3NO3/c1-13(2,3)21-12(19)18-7-6-9-8-10(4-5-11(9)18)20-14(15,16)17/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NINHDJSTEOBQGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Functionalization of 1 Boc 5 Trifluoromethoxy Indole

Carbon-Hydrogen (C-H) Functionalization Strategies

The direct conversion of C-H bonds into new carbon-carbon (C-C) or carbon-heteroatom (C-X) bonds represents a highly atom- and step-economical approach in organic synthesis. For 1-BOC-5-trifluoromethoxy indole (B1671886), the presence of the N-tert-butoxycarbonyl (BOC) protecting group and the 5-trifluoromethoxy substituent significantly modulates the reactivity of the indole core. The bulky N-BOC group can sterically hinder approaches to the N-H and C2-positions, while the electron-withdrawing trifluoromethoxy group at the C5-position deactivates the benzene (B151609) ring towards electrophilic substitution, thereby influencing the regiochemical outcome of C-H functionalization reactions.

Regioselectivity in Indole C-H Functionalization

The regioselectivity of C-H functionalization in indoles is a well-documented challenge due to the presence of multiple reactive sites. The inherent nucleophilicity of the indole ring typically favors reactions at the C3-position. However, strategic placement of directing groups and the choice of catalyst can steer the functionalization to other positions.

The C2-position of the indole nucleus is generally less reactive than the C3-position. However, in N-protected indoles, C2-functionalization can be achieved, particularly when the C3-position is blocked. For 1-BOC-5-trifluoromethoxy indole, direct C2-H functionalization is often accomplished using transition metal catalysis, where the reaction can be directed by various groups. While specific studies on this compound are limited, research on analogous N-BOC protected indoles demonstrates that C2-arylation can be achieved under photoredox conditions with aryldiazonium salts. nih.govresearchgate.net The N-BOC group modulates the indole's nucleophilicity, preventing undesired side reactions at the C3-position and favoring the C2-arylation product. nih.govresearchgate.net

The C3-position is the most nucleophilic and sterically accessible site in the indole ring, making it the default position for electrophilic attack. In the context of this compound, C3-H functionalization can proceed readily. For instance, transition-metal-free, three-component cascade reactions involving aldehydes and alcohols can lead to regioselective C3-alkoxymethylation of indoles. mdpi.com

Functionalization of the carbocyclic ring (positions C4, C6, and C7) is considerably more challenging due to the lower reactivity of these C-H bonds compared to those on the pyrrole (B145914) moiety. researchgate.netrsc.org Achieving regioselectivity at these positions typically necessitates the use of a directing group. For N-substituted indoles, directing groups on the nitrogen atom can facilitate functionalization at the C7-position. researchgate.netrsc.org Conversely, directing groups at the C3-position can steer reactions to the C4-position. researchgate.netnih.gov While direct examples for this compound are not prevalent in the literature, the principles established with other substituted indoles are applicable. For instance, a pivaloyl group at the C3-position has been shown to direct arylation to the C4 and C5 positions. researchgate.netrsc.org Similarly, an N-P(O)tBu2 group can direct arylation to the C7 and C6 positions using palladium and copper catalysts, respectively. researchgate.netrsc.org

Transition Metal-Catalyzed C-H Activation

Transition metal catalysis, particularly with palladium, has emerged as a powerful tool for the regioselective C-H functionalization of indoles. organic-chemistry.orgrsc.org These methods often offer mild reaction conditions and broad functional group tolerance.

Palladium catalysts are highly versatile for activating C-H bonds in indoles. The regioselectivity of these reactions can be controlled by the choice of ligands, oxidants, and directing groups. For N-protected indoles like this compound, palladium-catalyzed C-H functionalization can be directed to various positions. For example, palladium-catalyzed aerobic oxidative annulation of indoles has been demonstrated to be influenced by the electronic nature of pyridine (B92270) ligands. organic-chemistry.org In the case of C4-functionalization, palladium-catalyzed reactions using a pivaloyl directing group at C3 have been successful. researchgate.netrsc.org A proposed catalytic cycle for such a reaction involves the coordination of Pd(II) to the directing group, followed by C-H activation at the C4 position, oxidative addition of an aryl halide, and reductive elimination to yield the C4-arylated product.

| Reaction Type | Position | Catalyst/Reagents | Directing Group | Expected Product | Reference |

| Arylation | C2 | Eosin Y, green LED, Ar-N2+ | N-BOC | 2-Aryl-1-BOC-5-trifluoromethoxy indole | nih.govresearchgate.net |

| Alkenylation | C4 | Pd(OAc)2, AgOAc | C3-Pivaloyl | 4-Alkenyl-1-BOC-5-trifluoromethoxy indole | rsc.org |

| Arylation | C4 | Pd(II), Ag2O, Ar-I | C3-Pivaloyl | 4-Aryl-1-BOC-5-trifluoromethoxy indole | |

| Arylation | C7 | Pd catalyst | N-P(O)tBu2 | 7-Aryl-1-BOC-5-trifluoromethoxy indole | researchgate.netrsc.org |

Copper-Catalyzed C-H Functionalization

Copper catalysis has been employed for the C-H functionalization of indole derivatives. While specific studies on this compound are not extensively detailed in the provided search results, the general principles of copper-catalyzed C-H functionalization of indoles can be applied. These reactions often proceed via an oxidative addition of a diaryliodonium salt to a copper catalyst, followed by functionalization of the indole. nih.gov The development of copper-catalyzed borylative functionalization of 1,3-dienes highlights the versatility of copper in forming new carbon-boron bonds, a strategy that could potentially be adapted for indole systems. nih.gov

Table 1: Overview of Copper-Catalyzed Reactions

| Reaction Type | Catalyst System | Substrate Scope | Key Features |

|---|---|---|---|

| C-H Arylation | CuTc | Diaryliodonium salts | Oxidative addition mechanism |

Rhodium-Catalyzed C-H Functionalization

Rhodium catalysts have proven highly effective for the regioselective C-H functionalization of indoles. mdpi.comnih.govnih.govrsc.org Research has demonstrated the utility of Rh(III) catalysts for the direct C2-alkylation of indoles with diazo compounds, affording good to excellent yields under mild conditions. mdpi.com The choice of additives, such as AgSbF6, can significantly improve the reaction yield. mdpi.com Furthermore, rhodium(I) complexes, in conjunction with chiral diene ligands, have been used for the direct asymmetric C-H functionalization of indoles with arylvinyldiazoacetates, leading to chiral indole scaffolds with high enantioselectivity. nih.gov

Another notable application is the rhodium-catalyzed intermolecular, highly stereoselective 1,3-dienylation at the C2-position of indoles using a directing group strategy. nih.gov The directing group, such as a 2-pyrimidinyl or pyridinyl group, not only facilitates the C-H activation but also controls the stereoselectivity of the product. nih.gov

Table 2: Rhodium-Catalyzed C-H Functionalization of Indoles

| Catalyst | Reaction Type | Co-catalyst/Additive | Product | Yield | Reference |

|---|---|---|---|---|---|

| Rh(III) | C2-H Alkyaltion | AgSbF6 | C2-alkylated indoles | Up to 92% | mdpi.com |

| Rh(I)/Chiral Diene | Asymmetric C-H Functionalization | - | Chiral indole scaffolds | Up to 99% | nih.gov |

Iridium-Catalyzed C-H Functionalization

While less common than rhodium, iridium catalysts have also been explored for C-H functionalization. Cationic iridium catalysts have been developed for the C2-alkylation of indoles with various alkenes, providing an efficient route to C2-alkyl substituted indoles. mdpi.com

Iron-Catalyzed C-H Functionalization

Iron, being an earth-abundant and less toxic metal, presents an attractive alternative for catalysis. Iron catalysts have been successfully developed for the C-H functionalization of indoles with α-aryl-α-diazoesters, achieving high yields under mild conditions. capes.gov.br Furthermore, the use of iron complexes with chiral spiro bisoxazolines has enabled asymmetric C-H functionalization of indoles, with enantiomeric excesses of up to 78%. capes.gov.br Another study demonstrated a switchable approach for the iron-catalyzed oxidative C(sp3)-H functionalization of indolin-2-ones to selectively synthesize various indole derivatives. nih.gov

Table 3: Iron-Catalyzed C-H Functionalization

| Catalyst | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Iron complexes | C-H Functionalization with α-aryl-α-diazoesters | High yields, mild conditions | capes.gov.br |

| Iron complexes with chiral spiro bisoxazolines | Asymmetric C-H Functionalization | Up to 78% ee | capes.gov.br |

Metal-Free C-H Functionalization Approaches

In an effort to develop more sustainable synthetic methods, metal-free C-H functionalization approaches have gained attention. One such method involves the use of 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as an oxidant for the C-H amination of N-Ts-2-alkenylanilines, leading to the synthesis of a diverse range of substituted indoles. organic-chemistry.org This protocol is operationally simple and avoids the need for expensive and potentially toxic transition-metal catalysts. organic-chemistry.org The proposed mechanism involves the formation of a radical cation through a single-electron transfer (SET) process. organic-chemistry.org

Electrophilic Substitution Reactions on the Indole Nucleus

The indole nucleus is inherently π-excessive, making it susceptible to electrophilic substitution reactions. researchgate.net The C3 position is generally the most favored site for electrophilic attack. researchgate.net However, when the C3 position is substituted, as is the case in this compound where it is part of the indole ring structure but may be blocked by the BOC group's steric hindrance, electrophilic attack can occur at other positions such as C2, C4, C6, or C7. The regioselectivity of the substitution is influenced by the nature of the electrophile and the reaction conditions. For instance, halogenation of indoles typically occurs at the C3 position, but if that position is blocked, substitution may occur at C2. researchgate.net The use of solid acids like montmorillonite (B579905) clay K-10 can mediate electrophilic substitution of indole with ketones, generally stopping at the diindolyl methane (B114726) stage.

Reactions Involving the Trifluoromethoxy Substituent

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Silver hexafluoroantimonate (AgSbF6) |

| 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) |

| Montmorillonite clay K-10 |

| tert-Butoxycarbonyl (BOC) |

| Trifluoromethoxy (OCF₃) |

| Dithiocarbonates |

| Trifluoromethyl-substituted triazines |

| α-aryl-α-diazoesters |

| Chiral spiro bisoxazolines |

| N-Ts-2-alkenylanilines |

| Diindolyl methane |

| Indolin-2-ones |

| Arylvinyldiazoacetates |

| 2-pyrimidinyl |

Transformations Involving the N-Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for the nitrogen atom of indoles due to its stability in various reaction conditions and its susceptibility to selective removal. The deprotection of the N-Boc group in this compound is a fundamental step in the synthesis of many 5-trifluoromethoxyindole derivatives.

The most prevalent methods for N-Boc deprotection involve acidic conditions. Reagents such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in solvents like dioxane or ethyl acetate (B1210297) are commonly employed to efficiently remove the Boc group at room temperature. tandfonline.comnih.gov While these acidic methods are highly effective, alternative, milder conditions have also been developed. For instance, thermolytic deprotection in continuous flow has been shown to be effective for N-Boc indoles. acs.org Additionally, certain basic conditions, such as sodium methoxide (B1231860) in methanol, can selectively cleave the N-Boc group on indoles. tandfonline.com The choice of deprotection strategy often depends on the presence of other sensitive functional groups within the molecule.

| Reagent/Condition | Solvent | Typical Temperature | Reference |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | nih.gov |

| Hydrogen Chloride (HCl) | Dioxane / Ethyl Acetate | Room Temperature | nih.gov |

| Sodium Methoxide | Methanol | Room Temperature | tandfonline.com |

| Thermal (Continuous Flow) | Trifluoroethanol (TFE) | 150 °C | acs.org |

Upon successful removal of the N-Boc group, the resulting 5-trifluoromethoxyindole features a free N-H group, which serves as a versatile handle for further functionalization. This allows for the introduction of a diverse array of substituents at the indole nitrogen, thereby enabling the synthesis of a broad range of derivatives with tailored properties.

The indole nitrogen can be readily deprotonated using a suitable base, such as sodium hydride or potassium carbonate, to generate a nucleophilic indolide anion. This anion can then be reacted with various electrophiles to achieve N-functionalization. Common transformations include:

N-Alkylation: Reaction with alkyl halides. mdpi.com

N-Arylation: Transition metal-catalyzed cross-coupling with aryl halides.

N-Acylation: Treatment with acyl chlorides or anhydrides.

N-Sulfonylation: Reaction with sulfonyl chlorides to introduce sulfonamide groups. mdpi.com

This ability to deprotect and subsequently re-functionalize the nitrogen atom underscores the synthetic utility of this compound as a key building block in the development of novel chemical entities. nih.gov

| Reaction Type | Example Reagent | Example Base | Resulting N-Substituent | Reference |

| N-Alkylation | Methyl Iodide | Sodium Hydride | Methyl | mdpi.com |

| N-Sulfonylation | Tosyl Chloride | Not specified | Tosyl | mdpi.com |

Advanced Spectroscopic and Computational Research on 1 Boc 5 Trifluoromethoxy Indole

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For a compound like 1-BOC-5-trifluoromethoxy indole (B1671886), a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques would be employed to confirm its complex structure.

Detailed ¹H and ¹³C NMR Investigations for Complex Structural Aspects

The ¹H NMR spectrum of 1-BOC-5-trifluoromethoxy indole would be expected to show distinct signals for each of the non-equivalent protons in the molecule. The protons of the indole ring would appear in the aromatic region (typically δ 6.5-8.0 ppm), with their chemical shifts and coupling patterns providing information about their substitution pattern. The tert-butoxycarbonyl (BOC) protecting group would exhibit a characteristic singlet for the nine equivalent protons of the tert-butyl group in the upfield region (around δ 1.6 ppm).

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in the molecule would give a distinct signal. The carbonyl carbon of the BOC group would be found in the downfield region (around δ 150 ppm). The carbons of the indole ring and the trifluoromethoxy group would have characteristic chemical shifts influenced by the electron-withdrawing nature of the substituents.

Table 1: Hypothetical ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data not available | Data not available | Data not available | Data not available |

Table 2: Hypothetical ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| Data not available | Data not available |

¹⁹F NMR for Trifluoromethoxy Group Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. In the case of this compound, the ¹⁹F NMR spectrum would be expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethoxy (-OCF₃) group. The chemical shift of this signal would be characteristic of the trifluoromethoxy group attached to an aromatic ring.

Table 3: Hypothetical ¹⁹F NMR Data for this compound

| Fluorine Group | Chemical Shift (δ, ppm) | Multiplicity |

| -OCF₃ | Data not available | Data not available |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C NMR spectra of complex molecules.

COSY (Correlation Spectroscopy) would be used to identify proton-proton coupling networks within the indole ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would establish the one-bond correlations between protons and their directly attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations between protons and carbons, which is essential for connecting the different fragments of the molecule, such as the BOC group to the indole nitrogen and the trifluoromethoxy group to its position on the benzene (B151609) ring.

Vibrational Spectroscopy for Molecular Structure and Conformational Studies

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. A strong band corresponding to the C=O stretching vibration of the BOC group would be expected around 1725 cm⁻¹. The C-O stretching vibrations of the BOC and trifluoromethoxy groups would also be present. The aromatic C-H and C=C stretching vibrations of the indole ring would appear in their characteristic regions. The N-H stretching vibration, typically seen in unsubstituted indoles, would be absent due to the BOC protection.

Table 4: Hypothetical FT-IR Data for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (BOC) | Data not available | Data not available |

| C-F (Trifluoromethoxy) | Data not available | Data not available |

| C-O (Ether & Ester) | Data not available | Data not available |

| Aromatic C-H | Data not available | Data not available |

| Aromatic C=C | Data not available | Data not available |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum would also show bands for the various functional groups. The aromatic ring vibrations are often strong in Raman spectra. The symmetric stretching of the trifluoromethoxy group might also be observable. By comparing the FT-IR and Raman spectra, a more complete picture of the vibrational modes of the molecule can be obtained, aiding in a more detailed structural analysis.

Table 5: Hypothetical Raman Spectroscopy Data for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| Data not available | Data not available | Data not available |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds. It provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental composition. For this compound (C14H14F3NO3), the exact mass can be calculated and compared with the experimentally determined value to confirm its identity with high confidence. chemicalbook.com

Loss of the BOC group: The tert-butoxycarbonyl (BOC) group is notoriously labile under mass spectrometric conditions. A primary fragmentation pathway would be the cleavage of the N-C(O) bond, leading to the loss of isobutylene (B52900) (C4H8) and carbon dioxide (CO2), resulting in a prominent ion corresponding to 5-trifluoromethoxy-1H-indole.

Cleavage of the trifluoromethoxy group: The C-O bond of the trifluoromethoxy substituent can cleave, leading to the loss of a CF3O radical or related fragments.

Ring fragmentation: The indole ring itself can undergo characteristic cleavages, although this is often less favorable than the loss of the protecting group.

A predicted fragmentation pattern is detailed in the table below. The analysis of these fragment ions provides a structural fingerprint of the molecule, confirming the connectivity of the atoms.

| Predicted Fragment | Formula | Description |

| [M - C4H8]+ | C10H6F3NO3 | Loss of isobutylene from the BOC group |

| [M - BOC + H]+ | C9H7F3NO | Loss of the entire BOC group and protonation |

| [M - CF3]+ | C13H14NO3 | Cleavage of the C-F bond (less likely) |

| [M - OCF3]+ | C13H14N | Cleavage of the C-O bond of the trifluoromethoxy group |

This table represents predicted fragmentation patterns based on the general behavior of similar compounds and has not been confirmed by direct experimental data for this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise information on bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound has not been specifically reported in the reviewed literature, studies on closely related indole derivatives provide valuable insights into its likely solid-state conformation. elsevierpure.comnih.govresearchgate.netcrystallography.netistanbul.edu.trresearchgate.net

For instance, the crystal structure of a 1-methyl-5-trifluoromethoxy-1H-indole-2,3-dione derivative has been determined, demonstrating that the indole core remains largely planar. istanbul.edu.tr It is expected that this compound would also exhibit a planar indole ring system. The bulky BOC group, however, would likely be oriented out of the plane of the indole ring to minimize steric hindrance. The trifluoromethoxy group's conformation, particularly the torsion angle of the C-O bond, would also be a key feature determined by crystallography.

The packing of the molecules in the crystal lattice would be influenced by weak intermolecular interactions, such as C-H···O and C-H···F hydrogen bonds, as well as potential π-π stacking between the indole rings. A hypothetical representation of key crystallographic parameters is presented below, based on data from similar structures.

| Parameter | Predicted Value Range | Significance |

| Indole Ring Planarity | High | The fused ring system is inherently aromatic and planar. |

| N-C(BOC) Bond Length | ~1.4 Å | Typical for a carbamate (B1207046) attached to a nitrogen in a five-membered ring. |

| C5-O(CF3) Bond Length | ~1.35 Å | Reflects the partial double bond character due to resonance with the indole ring. |

| Intermolecular Interactions | C-H···O, C-H···F, π-π stacking | These forces govern the crystal packing and overall solid-state architecture. |

This table contains predicted values based on the analysis of related indole derivatives and is intended for illustrative purposes.

Computational Chemistry and Theoretical Investigations

Computational chemistry offers powerful tools to complement experimental data and to predict the properties and reactivity of molecules like this compound.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. mdpi.com For this compound, DFT calculations can provide insights into the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the effects of the substituents on the indole ring. mdpi.com

The trifluoromethoxy group at the 5-position is strongly electron-withdrawing, which is expected to lower the energy of both the HOMO and LUMO orbitals compared to unsubstituted indole. The BOC group on the nitrogen atom is also electron-withdrawing, further modulating the electronic properties. DFT calculations can quantify these effects and predict how they influence the molecule's reactivity. For example, the calculated electrostatic potential map would show regions of positive and negative charge, indicating likely sites for electrophilic and nucleophilic attack.

| Calculated Property | Description | Relevance to this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's ability to accept electrons (electrophilicity). |

| Electron Density Distribution | Spatial distribution of electrons in the molecule | Reveals the electron-rich and electron-poor regions of the molecule. |

| Dipole Moment | Measure of the overall polarity of the molecule | Influences solubility and intermolecular interactions. |

This table outlines key electronic properties that can be determined for this compound using DFT calculations.

DFT calculations are instrumental in elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. figshare.comresearchgate.net This involves locating the transition states that connect reactants, intermediates, and products. For reactions involving this compound, such as electrophilic aromatic substitution, DFT can be used to determine the activation energies for substitution at different positions on the indole ring.

By comparing the energies of the transition states for attack at various positions (e.g., C3, C2, C4, C6), the most likely reaction pathway can be identified. figshare.com This is crucial for understanding and predicting the regioselectivity of reactions involving this indole derivative.

The presence of the flexible BOC group means that this compound can exist in multiple conformations. Conformational analysis using computational methods can identify the most stable conformers and the energy barriers between them. nih.gov This is achieved by systematically rotating the rotatable bonds and calculating the energy at each point to construct a potential energy surface. The global minimum on this surface corresponds to the most stable conformation, which is the most likely to be observed experimentally. Understanding the conformational preferences is important as it can influence the molecule's reactivity and its ability to bind to biological targets.

Computational methods, particularly DFT, are powerful tools for predicting the regioselectivity and stereoselectivity of chemical reactions. nih.govacs.orgstackexchange.com For this compound, a key question is how the substituents direct incoming electrophiles. The trifluoromethoxy group at C5 is deactivating and meta-directing in classical aromatic systems, while the indole nucleus itself typically directs electrophiles to the C3 position. nih.govresearchgate.net

DFT calculations can resolve this by modeling the intermediates formed upon electrophilic attack at each possible position. The relative energies of these intermediates and the corresponding transition states will indicate the preferred site of reaction. Similarly, for reactions that can lead to stereoisomers, computational analysis of the transition state energies for the formation of each stereoisomer can predict the stereochemical outcome of the reaction.

Applications in Complex Chemical Synthesis

1-BOC-5-Trifluoromethoxy Indole (B1671886) as a Key Synthetic Intermediate

The utility of 1-BOC-5-trifluoromethoxy indole as a key synthetic intermediate stems from the predictable reactivity of the indole nucleus and the advantageous properties conferred by the trifluoromethoxy group. The tert-Butoxycarbonyl (BOC) protecting group on the indole nitrogen allows for controlled reactions at other positions of the indole ring, which can be readily removed under mild acidic conditions. This strategic protection is crucial for the regioselective functionalization of the indole scaffold.

The trifluoromethoxy group (-OCF3) is a highly sought-after substituent in drug design due to its strong electron-withdrawing nature and high lipophilicity, which can significantly modulate the physicochemical and biological properties of a molecule. This compound serves as a foundational starting material for the synthesis of a diverse range of fluorinated indole derivatives. For instance, it can undergo various electrophilic substitution reactions, such as nitration, halogenation, and acylation, primarily at the C3 position, to introduce further complexity and functionality.

Furthermore, the indole ring itself can be a precursor to other related heterocyclic systems. For example, treatment of 3-substituted indoles with electrophilic fluorinating agents like Selectfluor can lead to the formation of 3-fluorooxindoles, which are valuable motifs in medicinal chemistry. nih.gov While not directly starting from this compound, this transformation highlights the potential for further fluorination of indole derivatives. The presence of the trifluoromethoxy group at the 5-position in such reactions would yield di-fluorinated or trifluoromethylated oxindole (B195798) analogues with potentially unique biological activities.

Recent research has focused on the development of novel 2-indolinone derivatives with anti-interleukin-1 (IL-1) activity. semanticscholar.org Studies have shown that compounds bearing a trifluoromethoxy group at the 5-position of the indole ring exhibit significant inhibitory effects. semanticscholar.org This underscores the importance of this compound as a precursor for generating such medicinally relevant fluorinated indole analogues.

Fused heterocyclic systems are a cornerstone of modern drug discovery, with many approved drugs featuring these complex architectures. nih.govacdlabs.com this compound is an excellent building block for constructing such systems. The indole nucleus can participate in various cycloaddition and condensation reactions to form fused rings.

The synthesis of 2-(indolin-2-yl)-1,3-tropolones from 2,3,3-trimethylindolenines and o-chloranil demonstrates a ring-expansion reaction to form a seven-membered ring fused to the indole core. beilstein-journals.org Applying similar strategies to derivatives of this compound could lead to novel fused systems with the trifluoromethoxy group incorporated into the final structure.

Precursor for Diverse Indole Scaffolds and Chemical Libraries

The indole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets. nih.govrsc.org this compound is an ideal starting material for the construction of diverse indole scaffolds and the generation of chemical libraries for high-throughput screening.

The BOC-protected nitrogen allows for facile derivatization at various positions of the indole ring. For example, deprotonation of the C2-position followed by reaction with various electrophiles can introduce a wide array of substituents. Subsequent deprotection of the BOC group and further functionalization of the indole nitrogen can lead to a vast chemical space of trifluoromethoxy-substituted indole derivatives.

The indole scaffold has been successfully exploited to design compounds targeting a multitude of pharmacological targets. nih.gov For instance, indole-2-carboxamides have been developed as potent TRPV1 agonists. mdpi.com By utilizing this compound as the starting material, a library of 5-trifluoromethoxy-indole-2-carboxamides could be synthesized and screened for various biological activities. Similarly, the indole core is central to the development of anti-tubercular agents, and the introduction of a trifluoromethoxy group could enhance their efficacy. nih.gov

The following table showcases the versatility of the indole scaffold in generating diverse chemical entities:

| Indole Derivative Class | Therapeutic Target/Application | Key Synthetic Approach |

| Indole-2-carboxamides | TRPV1 Agonists mdpi.com | Amide coupling of indole-2-carboxylic acid derivatives. |

| 5-Chloro-3-hydroxymethyl-indole-2-carboxamides | EGFR Inhibitors nih.gov | Multi-step synthesis involving functionalization of the indole core. |

| Indole-based Thiosemicarbazones | Anti-mycobacterial Agents nih.gov | Condensation of indole-3-carboxaldehyde (B46971) with thiosemicarbazides. |

| Fused Tetracyclic Indoles | Various (e.g., rsc.orgCurrent time information in Ottawa, CA.naphthyridines) nih.gov | Multi-component reactions involving indole amines. |

| 2-Indolinones | Anti-inflammatory (IL-1 inhibitors) semanticscholar.org | Oxidation of indole derivatives. |

Methodological Advancements in Organic Synthesis facilitated by this compound

The use of this compound has not only contributed to the synthesis of new chemical entities but has also facilitated methodological advancements in organic synthesis. The predictable reactivity of this building block allows for its use in the development and optimization of new synthetic transformations.

For instance, the electron-withdrawing nature of the trifluoromethoxy group can influence the regioselectivity of certain reactions on the indole ring, providing insights into reaction mechanisms and allowing for the development of more selective synthetic methods. The BOC protecting group is also a key element in many modern synthetic strategies, and its application in conjunction with the trifluoromethoxy-substituted indole provides a valuable case study for the development of orthogonal protection/deprotection schemes.

Furthermore, the synthesis of complex molecules often requires a toolbox of reliable and well-understood reactions. The consistent and predictable behavior of this compound in a variety of transformations solidifies its place as a dependable building block, enabling chemists to focus on the more challenging aspects of a total synthesis. The development of novel indole-based fluorescent probes and sensors also benefits from the availability of well-defined starting materials like this compound, allowing for the systematic study of structure-property relationships. nih.gov

Future Research Directions in the Chemistry of Trifluoromethoxy Substituted N Boc Indoles

Development of Novel and Green Synthetic Routes

The principles of green chemistry are increasingly pivotal in modern organic synthesis. Future research will likely focus on developing more environmentally benign and efficient methods for the synthesis of 1-BOC-5-trifluoromethoxy indole (B1671886) and its analogues. A key area of development is the use of water as a reaction solvent and the implementation of reusable catalytic systems. For instance, a protocol for the synthesis of trifluoromethyl(indolyl)phenylmethanols has been developed using potassium carbonate and tetrabutylphosphonium (B1682233) bromide in water, a system that allows for catalyst recycling for up to four cycles with only a marginal decrease in yield. beilstein-journals.orgnih.govd-nb.info This approach, which avoids volatile organic compounds and allows for easy catalyst recovery, is a significant step towards a greener synthesis of functionalized indoles. nih.govd-nb.info

Another promising green approach is the use of visible-light photocatalysis. bohrium.comrsc.org These reactions can often be conducted at room temperature, reducing energy consumption and minimizing the formation of thermal byproducts. The development of photocatalytic methods for the key bond-forming steps in the synthesis of 1-BOC-5-trifluoromethoxy indole would represent a substantial advancement in sustainable chemistry.

| Green Chemistry Approach | Key Features | Potential Application to this compound |

| Aqueous Phase Synthesis | Utilizes water as the solvent; employs a recyclable catalytic system (e.g., K2CO3/n-Bu4PBr). beilstein-journals.orgnih.govd-nb.info | Greener synthesis of precursors or functionalized derivatives. |

| Visible-Light Photocatalysis | Employs light as an energy source, often at ambient temperature; can enable unique transformations. bohrium.comrsc.org | Development of novel, energy-efficient synthetic routes. |

Exploration of Underexplored Reactivity Profiles

The indole nucleus is known for its rich and diverse reactivity. However, the influence of the trifluoromethoxy substituent at the 5-position, particularly when the nitrogen is protected with a BOC group, presents opportunities to explore less common reaction pathways. A significant area for future investigation is the dearomatization of the indole ring.

Recent studies have shown that N-Boc indoles can undergo ruthenium-catalyzed oxidative dearomatization-alkoxylation to yield 2-alkoxyindolin-3-ones. researchgate.net This transformation, which utilizes a simple ruthenium salt as a catalyst and a peroxide as the oxidant, provides access to valuable indolone scaffolds. researchgate.net Similarly, visible-light photocatalysis has been employed for the aerobic dearomatization of indole derivatives, leading to the formation of spirocyclic and fused indolones. bohrium.com The mechanism is believed to involve the photoinduced single-electron oxidation of the indole to form a radical cation intermediate. bohrium.com

Another underexplored area is the photoinduced dearomative nucleophilic addition to N-Boc indoles. researchgate.net This method uses organic photoredox catalysts to generate indolines substituted at the 2-position with nucleophiles like hydroxides, alkoxides, or cyanide. researchgate.net Investigating these dearomatization strategies for this compound could unlock new chemical space and provide access to novel molecular architectures.

| Reactivity Profile | Method | Resulting Structure |

| Oxidative Dearomatization | RuCl3·3H2O catalysis with a peroxide oxidant. researchgate.net | 2-Alkoxyindolin-3-ones. researchgate.net |

| Aerobic Dearomatization | Visible-light photocatalysis. bohrium.com | Heterocycle-fused or spirocyclic indolones. bohrium.com |

| Dearomative Nucleophilic Addition | Organic photoredox catalysis with various nucleophiles. researchgate.net | 2-Substituted indolines. researchgate.net |

Advanced Computational Studies for Predictive Chemistry

Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. For complex molecules like this compound, density functional theory (DFT) calculations can provide deep insights into reaction mechanisms and help rationalize experimental observations.

For example, DFT calculations have been used to elucidate the mechanistic pathway of the direct C-H trifluoromethylation of indoles. researchgate.net Such studies can help predict the regioselectivity of reactions, identify key transition states, and calculate activation energies, thereby guiding the design of more efficient synthetic protocols. Future research could apply these computational methods to predict the most likely sites for electrophilic or nucleophilic attack on the this compound ring system, or to model the interaction of the molecule with various catalysts. This predictive power can accelerate the discovery of new reactions and minimize the need for extensive empirical screening of reaction conditions.

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry offers several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for straightforward scalability. The integration of flow chemistry into the synthesis and functionalization of trifluoromethoxy-substituted N-Boc indoles is a promising area for future research.

Studies have already demonstrated the successful use of flow chemistry for the tandem deprotection/C-H cyanation of N-Boc-indoles. acs.org Furthermore, the trifluoromethylation of N-Boc-pyrrole has been shown to be scalable in a flow reactor, achieving a higher isolated yield compared to the batch process. researchgate.net Applying these continuous-flow principles to the synthesis of this compound could lead to more efficient, reproducible, and scalable production methods. Automated synthesis platforms, which combine flow chemistry with robotic handling and real-time analysis, could further accelerate the exploration of its reactivity by rapidly screening a wide range of reaction parameters.

| Technology | Advantages | Relevance to this compound |

| Flow Chemistry | Enhanced safety, scalability, and reproducibility. researchgate.netacs.org | Efficient and scalable synthesis and functionalization. |

| Automated Synthesis | High-throughput screening of reaction conditions. | Rapid optimization of new transformations. |

Design of New Catalytic Systems for Selective Transformations

The development of novel catalytic systems is crucial for achieving selective and efficient transformations of the this compound core. Future research will likely focus on catalysts that can selectively functionalize specific positions of the indole ring.

One area of interest is the use of photocatalysts, such as Eosin-Y, for promoting C-C bond formation under visible light. rsc.org These systems can be used for the arylation of N-protected carbazoles and could potentially be adapted for the C-H arylation of this compound. rsc.org Another approach is the use of phosphine-free palladium catalysts for the direct C-arylation of indoles, which offers a more practical alternative to traditional cross-coupling methods. acs.org

Furthermore, the design of chiral catalysts for asymmetric transformations will be of great importance. While much work has focused on the asymmetric hydrogenation of unprotected indoles, developing catalytic systems that can achieve high enantioselectivity in reactions involving N-Boc protected substrates like this compound remains a key challenge and a significant opportunity for future research.

Q & A

Q. What statistical methods are appropriate for analyzing biological activity data in indole derivative studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.